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molecular formula C9H20N2O2 B1521950 tert-Butyl (3-amino-2-methylpropyl)carbamate CAS No. 480452-05-9

tert-Butyl (3-amino-2-methylpropyl)carbamate

Cat. No. B1521950
M. Wt: 188.27 g/mol
InChI Key: ORDMEFMUSKDHOL-UHFFFAOYSA-N
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Patent
US09120776B2

Procedure details

A solution of tert-butyl (3-amino-2-methylpropyl)carbamate (200 mg, 1.06 mmol), 4-cyanobenzoic acid (156 mg, 1.06 mmol), HATU (525 mg, 1.38 mmol) and TEA (0.444 mL, 3.19 mmol) in DMF (5 mL) was stirred at room temperature for 16 hr. Water was poured into the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was dried, and the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography (solvent gradient; 10 to 50% ethyl acetate/hexane) to give tert-butyl (3-(4-cyanobenzamido)-2-methylpropyl)carbamate (311 mg, 0.980 mmol, 92%) as a white powder.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
156 mg
Type
reactant
Reaction Step One
Name
Quantity
525 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.444 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]([CH3:13])[CH2:4][NH:5][C:6](=[O:12])[O:7][C:8]([CH3:11])([CH3:10])[CH3:9].[C:14]([C:16]1[CH:24]=[CH:23][C:19]([C:20](O)=[O:21])=[CH:18][CH:17]=1)#[N:15].CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.O>CN(C=O)C>[C:14]([C:16]1[CH:24]=[CH:23][C:19]([C:20]([NH:1][CH2:2][CH:3]([CH3:13])[CH2:4][NH:5][C:6](=[O:12])[O:7][C:8]([CH3:9])([CH3:11])[CH3:10])=[O:21])=[CH:18][CH:17]=1)#[N:15] |f:2.3|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
NCC(CNC(OC(C)(C)C)=O)C
Name
Quantity
156 mg
Type
reactant
Smiles
C(#N)C1=CC=C(C(=O)O)C=C1
Name
Quantity
525 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
TEA
Quantity
0.444 mL
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (solvent gradient; 10 to 50% ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C(=O)NCC(CNC(OC(C)(C)C)=O)C)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.98 mmol
AMOUNT: MASS 311 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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